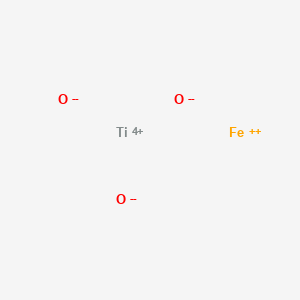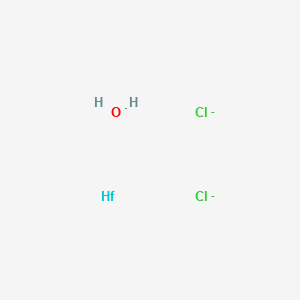
Potassiumtetracyanoplatinate(II)hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassiumtetracyanoplatinate(II)hydrate typically involves the reduction of hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using an ascorbic acid solution. This is followed by the addition of a potassium hydroxide solution to convert H₂PtCl₄ into a platinum hydroxide precipitate. The platinum hydroxide is then subjected to pressure cyanidation treatment to obtain the final product, K₂Pt(CN)₄·xH₂O .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The yield of this compound in industrial production can exceed 96% .
Analyse Chemischer Reaktionen
Types of Reactions
Potassiumtetracyanoplatinate(II)hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions where cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia and phosphines.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Potassiumtetracyanoplatinate(II)hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: Used in electroplating, photography, and as a precursor for the production of other platinum-based materials
Wirkmechanismus
The mechanism of action of potassiumtetracyanoplatinate(II)hydrate involves its ability to form stable complexes with various ligands. The cyanide ligands in the compound can coordinate with metal centers, leading to the formation of new coordination compounds. This property is exploited in catalysis and in the formation of biologically active complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassiumtetracyanopalladate(II)hydrate
- Potassiumtetracyanonickelate(II)hydrate
- Potassiumhexacyanoruthenate(II)hydrate
- Potassiumdicyanoargentate
- Potassiumdicyanoaurate(I)
Uniqueness
Potassiumtetracyanoplatinate(II)hydrate is unique due to its platinum center, which imparts distinct chemical properties compared to similar compounds with different metal centers. The platinum center allows for the formation of stable complexes and exhibits unique catalytic properties .
Eigenschaften
IUPAC Name |
dipotassium;platinum(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWTIKOKWPUAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931455 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-76-5 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











